molecular formula C16H22N2O2 · HCl B1163267 4-acetoxy DET (hydrochloride)

4-acetoxy DET (hydrochloride)

Cat. No.: B1163267
M. Wt: 310.8
InChI Key: DLUXGDNEKOMIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 4-Acetoxy DET (hydrochloride), also known as Ethacetin hydrochloride, is a synthetic tryptamine derivative with the molecular formula C₁₆H₂₂N₂O₂·HCl and a molecular weight of 302.82 g/mol . Structurally, it features an acetoxy group (-OAc) at the 4-position of the indole ring and diethyl substituents on the terminal amine (N,N-diethyl) (Figure 1).

Research Applications This compound is classified as an analytical reference standard, primarily used in neuroscience and forensic research. It is strictly designated for non-diagnostic, non-therapeutic research purposes .

Safety Profile
Handling requires stringent precautions due to hazards including flammability, toxicity via ingestion/inhalation, and severe eye irritation. Personal protective equipment (PPE) such as gloves, goggles, and respiratory protection is mandated during use .

Scientific Research Applications

Pharmacological Activity

Research indicates that 4-AcO-DET exhibits significant pharmacological activity, primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor interaction is crucial for the compound's psychedelic effects, which include alterations in perception, mood, and cognition .

Table 1: Potency Comparison of Tryptamines

CompoundED50 (mg/kg)Reference
Psilocin0.33 ± 0.18
4-AcO-DMT0.68 ± 0.12
4-HO-DET0.18 ± 0.18
4-AcO-DET 2.1 ± 0.10

The data indicates that while 4-AcO-DET has a higher ED50 value compared to some other tryptamines, it still demonstrates notable psychoactive properties.

Therapeutic Potential

Recent studies have suggested that compounds like 4-AcO-DET may have therapeutic applications, particularly in treating substance use disorders and depression. The activation of the serotonin system could help mitigate withdrawal symptoms and cravings associated with addiction .

Case Study: Effects on Drug Withdrawal

In a study examining the effects of various psychedelics on drug withdrawal aversions in animal models, it was found that administration of serotonin receptor agonists like 4-AcO-DET could block conditioned aversive responses to withdrawal from substances such as morphine and nicotine . This suggests potential for further research into its use as an adjunct therapy in addiction treatment.

Safety and Regulatory Status

The safety profile of 4-AcO-DET remains under investigation. In some jurisdictions, it has been classified as a controlled substance due to its psychoactive properties. For example, in Sweden, it is considered a health hazard under national regulations .

Chemical Reactions Analysis

Hydrolysis and Prodrug Conversion

4-AcO-DET undergoes rapid enzymatic hydrolysis in biological systems, converting to its active metabolite 4-HO-DET (4-hydroxy-N,N-diethyltryptamine) via serum esterases. This reaction is critical for its pharmacological activity:

4 AcO DETesterase4 HO DET+acetic acid\text{4 AcO DET}\xrightarrow{\text{esterase}}\text{4 HO DET}+\text{acetic acid}

  • In vitro studies demonstrate hydrolysis under acidic conditions (e.g., 5:1 acetic acid/water at reflux), yielding 4-HO-DET with high efficiency .

  • Pharmacokinetic data from rodent models show that 4-AcO-DET’s bioavailability is comparable to psilocybin, with 70–90% of psilocin-like exposure observed post-hydrolysis .

Stability and Degradation

4-AcO-DET exhibits sensitivity to environmental conditions:

  • Oxidative degradation : Prolonged exposure to heat, light, or moisture leads to polymerization, forming a brown/black tar-like substance. This degradation is hypothesized to involve free radical intermediates but does not significantly alter potency .

  • Storage stability : Optimal preservation requires anhydrous, inert environments at low temperatures (-20°C).

Pharmacological Activity Post-Hydrolysis

Receptor Binding and Functional Activity :

Parameter4-AcO-DET4-HO-DET
5-HT\textsubscript{2A} EC\textsubscript{50} 1.81 μmol/kg 1.56 μmol/kg
HTR Duration 10–60 min 10–60 min
SERT Affinity (K\textsubscript{i}) >10 μM 890 nM
  • Head-twitch response (HTR) : 4-AcO-DET and 4-HO-DET show nearly identical potency and time courses in rodent models, confirming its role as a prodrug .

  • Steric effects : Larger alkyl substituents (e.g., diethyl groups) reduce 5-HT\textsubscript{2A} affinity but enhance selectivity for serotonin transporters (SERT) .

Comparative Reactivity of Analogues

CompoundHydrolysis RateStabilityKey Metabolite
4-AcO-DET FastModerate4-HO-DET
4-AcO-DMT FastLowPsilocin
4-AcO-DiPT SlowHigh4-HO-DiPT
  • Structure-activity relationship (SAR) : Acetoxy groups at the 4-position enhance lipid solubility, facilitating blood-brain barrier penetration compared to phosphorylated analogs like psilocybin .

Analytical Characterization

  • GC-MS : Degraded samples show peaks corresponding to 4-HO-DET and acetic acid .

  • HPLC : Retention times differ between 4-AcO-DET (12.3 min) and 4-HO-DET (9.8 min) under reversed-phase conditions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-acetoxy DET (hydrochloride), and how do they influence experimental handling?

  • Answer : The compound is a crystalline solid with molecular formula C₁₆H₂₂N₂O₂•HCl , molecular weight 310.8 g/mol , and UV/Vis absorbance maxima at 220 nm and 277 nm . Storage at -20°C ensures stability for ≥3 years. Its solubility in acetonitrile (as noted in safety data sheets) necessitates handling in well-ventilated areas to avoid inhalation of volatile solvents . Researchers should prioritize airtight containers and inert atmospheres to mitigate degradation from oxidizing/reducing agents .

Q. What safety protocols are critical for handling 4-acetoxy DET (hydrochloride) in laboratory settings?

  • Answer : Key protocols include:

  • PPE : Use impermeable gloves (tested for acetonitrile resistance), sealed eyewear, and lab coats to prevent skin/eye contact .
  • Ventilation : Employ explosion-proof equipment and work in fume hoods due to flammability (NFPA rating: 2) and inhalation risks (H332) .
  • Spill Management : Contain leaks with absorbent materials and avoid water spray to prevent solvent spread .
  • First Aid : Immediate eye irrigation with water for ≥15 minutes and 48-hour medical observation post-exposure due to delayed toxicity risks .

Q. How should 4-acetoxy DET (hydrochloride) be stored to maintain integrity?

  • Answer : Store at -20°C in airtight, light-resistant containers. Acetonitrile solutions require secondary containment to prevent solvent evaporation and moisture ingress . Compatibility testing with storage materials (e.g., glass vs. plastic) is advised, as decomposition products (e.g., CO, nitrogen oxides) may form under incompatible conditions .

Advanced Research Questions

Q. How can researchers design dose-response studies for 4-acetoxy DET (hydrochloride) in behavioral pharmacology models?

  • Answer : The compound induces the head-twitch response (HTR) in mice, a serotonin 2A (5-HT2A) receptor-mediated behavior . Methodological considerations:

  • Dose Range : Start with 0.1–5 mg/kg (intraperitoneal) based on tryptamine analogs, adjusting for bioavailability differences.
  • Controls : Include selective 5-HT2A antagonists (e.g., ketanserin) to confirm receptor specificity.
  • Data Collection : Quantify HTR frequency via automated motion tracking or blinded manual scoring to reduce bias .

Q. What analytical methods are recommended for quantifying 4-acetoxy DET (hydrochloride) purity and stability in experimental samples?

  • Answer :

  • HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) and detection at 277 nm .
  • Mass Spectrometry (LC-MS/MS) : Confirm identity via molecular ion [M+H]⁺ at m/z 311.3 and fragmentation patterns.
  • Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) using accelerated stability protocols .

Q. How can contradictions in reported toxicity data be resolved for long-term exposure studies?

  • Answer : Existing safety data lack PBT/vPvB (persistent/bioaccumulative toxicity) assessments . To address gaps:

  • In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to screen for metabolic byproducts and mitochondrial toxicity.
  • Chronic In Vivo Models : Conduct 90-day rodent studies with endpoints including histopathology (liver/kidney) and neurotransmitter profiling.
  • Environmental Risk : Follow OECD Guidelines 305 (bioaccumulation in aquatic systems) due to its water hazard class 2 designation .

Q. What strategies optimize synthesis and purification of 4-acetoxy DET (hydrochloride) for high-yield research applications?

  • Answer :

  • Synthesis : Use a Friedel-Crafts acetylation of DET followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity. Validate via melting point (compare to literature) and NMR (¹H/¹³C) .
  • Yield Improvement : Optimize stoichiometry of acetylating agents (e.g., acetic anhydride) and reaction temperature (40–60°C) to minimize byproducts.

Q. Methodological Notes

  • Contradiction Management : Discrepancies in toxicity data (e.g., acute vs. chronic effects) require meta-analysis of batch-specific certificates of analysis (COA) and independent validation .
  • Ecological Compliance : Dispose of waste per EPA guidelines (e.g., incineration for organic solvents) to prevent groundwater contamination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns

4-Acetoxy DET belongs to a broader class of 4-substituted tryptamines. Key structural variations among analogues include:

Compound 4-Position Substitution N-Substituents Molecular Formula (Hydrochloride)
4-AcO-DET Acetoxy (-OAc) Diethyl (N,N-C₂H₅) C₁₆H₂₂N₂O₂·HCl
4-HO-DET (Ethocin) Hydroxy (-OH) Diethyl C₁₄H₂₀N₂O·HCl
4-AcO-DMT (Psilacetin) Acetoxy Dimethyl (N,N-CH₃) C₁₄H₁₈N₂O₂·HCl
4-AcO-MET Acetoxy Methyl-Ethyl (N-CH₃, N-C₂H₅) C₁₅H₂₀N₂O₂·HCl
4-AcO-MiPT Acetoxy Methyl-Isopropyl (N-CH₃, N-C₃H₇) C₁₆H₂₂N₂O₂·HCl

N-substituents influence receptor affinity; bulkier groups (e.g., isopropyl in 4-AcO-MiPT) may reduce serotonin receptor (5-HT₂A) binding efficacy compared to smaller alkyl chains .

Pharmacological and Functional Differences

  • Psychedelic Potency :

    • 4-AcO-DET and 4-AcO-DMT are both prodrugs metabolized to active hydroxy metabolites (4-HO-DET and psilocin, respectively). However, 4-AcO-DMT is more widely studied, with human psychoactive doses reported at 10–25 mg, whereas 4-AcO-DET’s effects remain less characterized .
    • 4-AcO-MET and 4-AcO-MiPT exhibit shorter durations of action (~4–6 hours) compared to 4-AcO-DET (~6–8 hours), likely due to differences in metabolic clearance .

Properties

Molecular Formula

C16H22N2O2 · HCl

Molecular Weight

310.8

InChI

InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H

InChI Key

DLUXGDNEKOMIDY-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl

Synonyms

4-AcO-DET; 4-acetoxy-N,N-Diethyltryptamine; Ethacetin; Ethylacybin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetoxy DET (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-acetoxy DET (hydrochloride)
Reactant of Route 3
4-acetoxy DET (hydrochloride)
Reactant of Route 4
Reactant of Route 4
4-acetoxy DET (hydrochloride)
Reactant of Route 5
Reactant of Route 5
4-acetoxy DET (hydrochloride)
Reactant of Route 6
Reactant of Route 6
4-acetoxy DET (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.